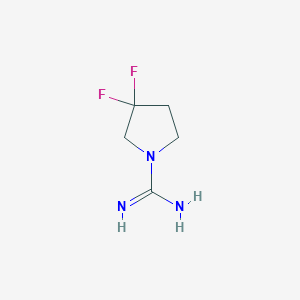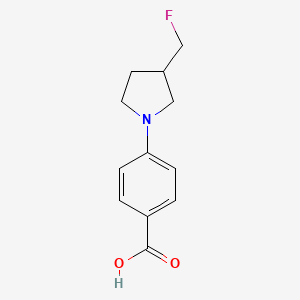
3-Fluoro-1-prolylpiperidine
Übersicht
Beschreibung
3-Fluoro-1-prolylpiperidine is a chemical compound that is likely used in scientific research. It’s part of the piperidine class of compounds, which are important synthetic fragments for designing drugs .
Synthesis Analysis
While specific synthesis methods for 3-Fluoro-1-prolylpiperidine were not found, piperidine derivatives are synthesized through intra- and intermolecular reactions leading to various piperidine derivatives . Fluorinated pyridines, which may share some synthesis similarities, are created through methods such as the Umemoto reaction and the Balts-Schiemann reaction .Wissenschaftliche Forschungsanwendungen
Fluoro Ketone Inhibitors
Fluoro ketones, including compounds structurally related to "3-Fluoro-1-prolylpiperidine," have been investigated for their use as inhibitors of hydrolytic enzymes. These compounds demonstrate significant inhibitory activity against acetylcholinesterase, suggesting potential applications in studying enzyme kinetics and mechanisms. The fluoro ketone substrate analogs also inhibit zinc metallo- and aspartylproteases, indicating their broader utility in biochemical research related to enzyme inhibition (Gelb, Svaren, & Abeles, 1985).
NMR Monitoring of Drug Metabolism
"3-Fluoro-1-prolylpiperidine" related compounds have been utilized in NMR studies to monitor the metabolism of drugs in vivo. For instance, the metabolism of 5-fluorouracil, a drug used in cancer treatment, has been traced in tumors and liver using 19F NMR, demonstrating the potential of fluorinated compounds in non-invasive drug metabolism studies (Stevens et al., 1984).
Synthesis of Piperidine Derivatives
Synthetic routes toward new 1-alkyl-3-aminomethyl-3-fluoropiperidines have been described, highlighting the importance of "3-Fluoro-1-prolylpiperidine" derivatives as building blocks in medicinal chemistry. These compounds offer a foundation for the development of novel therapeutic agents, underscoring their significance in drug discovery and development (Van Hende et al., 2009).
Fluorinated Amino Acids in Protein Degradation
Research has also explored the synthesis and molecular properties of prolines containing both hydroxylation and fluorination, such as 3-fluoro-4-hydroxyprolines. These studies reveal the impact of such modifications on molecular recognition by biological systems, which can be crucial in the design of ligands for targeted protein degradation (Testa et al., 2018).
Antitumor and Antiviral Agents
Compounds structurally related to "3-Fluoro-1-prolylpiperidine" have been synthesized and assessed for their antitumor and antiviral activities. For instance, indolylpiperidine derivatives have been identified as potent α1B adrenoceptor antagonists, which could have implications in cancer therapy (Hayashi et al., 2015). Additionally, certain fluorinated dideoxynucleoside analogs have shown selective anti-HIV-1 activity, pointing to the potential of these compounds in antiviral research (Van Aerschot et al., 1989).
Eigenschaften
IUPAC Name |
(3-fluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZXJADCICNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-prolylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















